3-(Methylsulphonyl)-N-(5,10,15,16-tetrahydro-17-isopropylanthra(2,1,9-mna)naphth(2,3-h)acridin-11-yl)benzamide
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Overview
Description
N-(17-Isopropyl-5,10,15,16-tetrahydroanthra[2,1,9-mna]naphtho[2,3-h]acridin-11-yl)-3-(methylsulfonyl)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a multi-ring system with both aromatic and aliphatic components, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(17-Isopropyl-5,10,15,16-tetrahydroanthra[2,1,9-mna]naphtho[2,3-h]acridin-11-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core anthra[2,1,9-mna]naphtho[2,3-h]acridine structure, followed by the introduction of the isopropyl group and the methylsulfonylbenzamide moiety. Key steps include Friedel-Crafts acylation, nucleophilic substitution, and sulfonation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Purification methods like recrystallization and chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or aromatic rings, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Scientific Research Applications
N-(17-Isopropyl-5,10,15,16-tetrahydroanthra[2,1,9-mna]naphtho[2,3-h]acridin-11-yl)-3-(methylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multi-ring structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction with proteins can provide insights into its effects at the molecular level.
Comparison with Similar Compounds
Anthracene derivatives: Share the core anthracene structure but differ in functional groups.
Acridine derivatives: Similar in having an acridine moiety but vary in additional substituents.
Sulfonylbenzamide compounds: Contain the sulfonylbenzamide group but lack the complex multi-ring system.
Uniqueness: N-(17-Isopropyl-5,10,15,16-tetrahydroanthra[2,1,9-mna]naphtho[2,3-h]acridin-11-yl)-3-(methylsulfonyl)benzamide stands out due to its intricate structure, combining multiple aromatic and aliphatic rings with functional groups that confer unique chemical and biological properties
Properties
CAS No. |
93963-01-0 |
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Molecular Formula |
C42H34N2O3S |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
3-methylsulfonyl-N-(18-propan-2-yl-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(31),2(15),3,5(14),7(12),8,10,17,19,21,23,25,28(32),29-tetradecaen-8-yl)benzamide |
InChI |
InChI=1S/C42H34N2O3S/c1-23(2)33-22-36-30-12-5-4-8-24(30)18-27-15-16-31-32-17-14-26-20-34-25(21-35(26)40(32)44-41(33)39(31)38(27)36)9-7-13-37(34)43-42(45)28-10-6-11-29(19-28)48(3,46)47/h4-17,19,22-23,44H,18,20-21H2,1-3H3,(H,43,45) |
InChI Key |
QODIXSFSNCDJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4)C6=C(N2)C7=C(CC8=C(C7)C=CC=C8NC(=O)C9=CC(=CC=C9)S(=O)(=O)C)C=C6 |
Origin of Product |
United States |
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